molecular formula C13H10N4O2 B2973471 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile CAS No. 906214-85-5

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile

Cat. No.: B2973471
CAS No.: 906214-85-5
M. Wt: 254.249
InChI Key: FUPNRVCRPRAGGD-UHFFFAOYSA-N
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Description

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile (CAS: 906214-85-5) is a benzonitrile derivative featuring a nitro group at the 5-position and a pyridin-3-ylmethyl-substituted amino group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₀N₄O₂, with a molecular weight of 254.25 g/mol . The compound’s structure combines aromatic nitrile functionality with a pyridine-containing side chain, which may confer unique electronic and steric properties relevant to applications in medicinal chemistry or materials science.

Properties

IUPAC Name

5-nitro-2-(pyridin-3-ylmethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c14-7-11-6-12(17(18)19)3-4-13(11)16-9-10-2-1-5-15-8-10/h1-6,8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPNRVCRPRAGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile typically involves the reaction of 2-nitrobenzonitrile with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile 906214-85-5 C₁₃H₁₀N₄O₂ 254.25 Pyridin-3-ylmethyl amino
5-Nitro-2-(pyridin-2-ylamino)benzonitrile 945367-17-9 C₁₂H₈N₄O₂ 240.22 Pyridin-2-ylamino
5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile 876536-95-7 C₁₆H₁₅N₅O₂ 309.33 4-(Pyridin-2-yl)piperazinyl
5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile - C₁₃H₁₀N₄O₂S* ~254.25* Thien-2-ylmethyl amino
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile 112158-56-2 C₁₂H₁₃N₃O₃ 247.25 Tetrahydrofuran-2-ylmethyl amino
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile 106981-59-3 C₁₁H₇N₃O₂ 213.19 Pyrrol-1-yl (non-amino substituent)

Key Structural and Functional Differences

  • Pyridine vs. Thiophene vs. Substitution with thien-2-ylmethyl () replaces pyridine’s nitrogen with sulfur, altering electronic properties and lipophilicity . The tetrahydrofuran-derived substituent () introduces a cyclic ether, increasing polarity and reducing aromaticity compared to pyridine .
  • Amino vs. Non-Amino Linkers: The amino linker in the target compound and its pyridine/thiophene analogs allows for hydrogen bonding, whereas the pyrrol-1-yl substituent () is a rigid, planar heterocycle without an amino group, limiting hydrogen-bonding capacity .
  • Piperazinyl Extension :

    • The 4-pyridin-2-ylpiperazinyl group (CAS 876536-95-7) adds a secondary amine and a flexible spacer, which may improve solubility or receptor binding kinetics .

Physical Properties and Stability

  • Melting and Boiling Points :
    • The pyrrol-1-yl derivative (106981-59-3) has a melting point of 96°C and a predicted boiling point of 389.6±37.0°C , with a density of 1.28 g/cm³ . Data for other compounds are unavailable in the evidence.
  • Acidity (pKa): The pyrrol-1-yl compound’s predicted pKa is -6.86, indicating weak acidity, whereas amino-linked derivatives (e.g., pyridin-3-ylmethyl amino) may exhibit higher basicity due to the amino group .

Implications for Research and Development

The structural diversity among these analogs highlights the tunability of the 5-nitrobenzonitrile scaffold. For example:

  • Medicinal Chemistry : Pyridine and piperazinyl groups may enhance target affinity in kinase inhibitors, while thiophene or tetrahydrofuran substitutions could optimize pharmacokinetics .
  • Materials Science : The nitro and nitrile groups may contribute to electron-deficient characteristics useful in optoelectronic materials.

Biological Activity

5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anticancer research. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group at the 5-position of a benzonitrile ring and an amino group linked to a pyridine moiety at the 2-position. Its molecular formula is C13_{13}H11_{11}N3_{3}O2_{2} with a molecular weight of 254.24 g/mol. This unique structure contributes to its diverse biological activities.

Neuropharmacological Effects

Research indicates that this compound exhibits significant inhibitory action on AMPA receptors , which are integral to synaptic transmission and plasticity in the central nervous system. This inhibition may have implications for treating neurological disorders, as AMPA receptor modulation is crucial in various neuropharmacological contexts.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Studies suggest that it can induce apoptosis in cancer cell lines, such as MCF cells, through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, flow cytometry assays demonstrated that this compound accelerates apoptosis in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound's binding affinity to AMPA receptors suggests it may modulate excitatory neurotransmission.
  • Cellular Pathway Influence : Similar compounds have shown effects on various cellular pathways involved in cancer progression, potentially affecting tumor growth and metastasis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
5-Nitro-2-(pyridin-2-ylmethyl)aminobenzamideSimilar nitro and amino groupsPotentially different receptor interactions
2-Amino-3-nitrobenzonitrileLacks pyridine moietySimpler structure with different biological activity
5-NitrobenzothiazoleContains a thiazole ringDifferent pharmacological profile

This table illustrates how the specific functional groups in this compound influence its biological activity, making it a promising candidate for further drug development.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental settings:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.
  • In Vitro Assays : Cell viability assays demonstrated that this compound significantly reduces the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50_{50} values indicating potent activity.

Q & A

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Systematic optimization of reaction variables (e.g., catalyst loading, temperature, solvent polarity) using design of experiments (DoE) identifies critical factors. For example, reports 71.2% yield for o-amino benzonitrile using alkaline catalysts, but switching to microwave-assisted synthesis may improve efficiency .

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